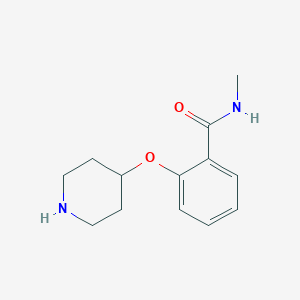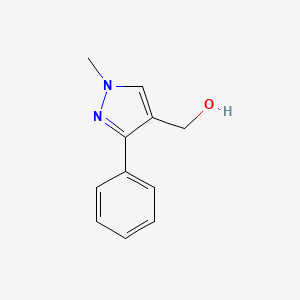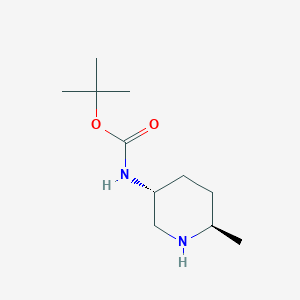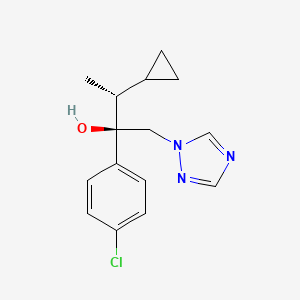
N-Methyl-2-(4-piperidinyloxy)benzamide
Übersicht
Beschreibung
N-Methyl-2-(4-piperidinyloxy)benzamide, also known as MPWB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPWB is a white crystalline solid that has a molecular formula of C13H18N2O2 and a molecular weight of 234.29 g/mol.
Wissenschaftliche Forschungsanwendungen
Metal Complex Synthesis and Antibacterial Activity : Benzamide derivatives, including those similar to N-Methyl-2-(4-piperidinyloxy)benzamide, have been synthesized for their potential in forming metal complexes. These complexes were tested for antibacterial activity against various bacterial strains, showing promising results, particularly with copper complexes exhibiting better activities than free ligands and some standard antibiotics (Khatiwora et al., 2013).
Acetylcholinesterase Inhibition for Antidementia Agents : Piperidine derivatives, structurally similar to N-Methyl-2-(4-piperidinyloxy)benzamide, have been synthesized and evaluated for anti-acetylcholinesterase activity. These compounds demonstrated significant inhibitory activity, suggesting potential use as antidementia agents (Sugimoto et al., 1990).
Analysis in Nonaqueous Capillary Electrophoresis : N-Methyl-2-(4-piperidinyloxy)benzamide-related compounds have been used in the development of nonaqueous capillary electrophoretic separation methods. This technique is promising for quality control in pharmaceutical analysis (Ye et al., 2012).
Metabolism in Cancer Treatment : Research on benzamide derivatives with structures related to N-Methyl-2-(4-piperidinyloxy)benzamide has been conducted to understand their metabolism in cancer patients. This study is crucial for optimizing drug design and improving treatment strategies (Gong et al., 2010).
Pharmacokinetics in Cancer Inhibitors : Studies on the pharmacokinetics of novel benzamide derivatives, structurally similar to N-Methyl-2-(4-piperidinyloxy)benzamide, have been conducted. This research helps in understanding the drug's metabolism and optimizing its use in cancer treatment (Teffera et al., 2013).
δ-Opioid Mechanisms in Pain Treatment : Certain benzamide derivatives, akin to N-Methyl-2-(4-piperidinyloxy)benzamide, have been studied for their potential as δ-opioid agonists. These compounds show promise in treating chronic pain with good oral bioavailability and analgesic effects (Nozaki et al., 2012).
Eigenschaften
IUPAC Name |
N-methyl-2-piperidin-4-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-13(16)11-4-2-3-5-12(11)17-10-6-8-15-9-7-10/h2-5,10,15H,6-9H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGUBCXHJHGDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(4-piperidinyloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416593.png)



![(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B1416599.png)
![2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one](/img/structure/B1416600.png)


![3-Chloro-5,7-dimethoxybenzo[d]isothiazole](/img/structure/B1416605.png)